molecular formula C22H28N2O3 B2654719 N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 954244-10-1

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2654719
CAS No.: 954244-10-1
M. Wt: 368.477
InChI Key: CSIRXAKNJDPNRW-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The benzylated piperidine is reacted with 2-(2-methoxyphenoxy)acetyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide
  • N-(1-benzylpiperidin-4-yl)-2-(4-methylphenyl)acetamide
  • N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide stands out due to its specific substitution pattern and the presence of the methoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-9-5-6-10-21(20)27-17-22(25)23-15-18-11-13-24(14-12-18)16-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIRXAKNJDPNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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